molecular formula C11H17N3 B1434813 [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine CAS No. 1564944-63-3

[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine

Cat. No. B1434813
CAS RN: 1564944-63-3
M. Wt: 191.27 g/mol
InChI Key: VDZGKAHVIGSGJD-UHFFFAOYSA-N
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Description

“[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine” is an organic compound . It is available in liquid form .


Molecular Structure Analysis

The molecular structure of “[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine” is represented by the InChI code 1S/C11H17N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5,8,12H2,1H3 .


Physical And Chemical Properties Analysis

“[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine” is a liquid at room temperature . Its molecular weight is 191.28 .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

A study by Pandey and Srivastava (2011) explored the synthesis and characterization of Schiff bases of 3-aminomethyl pyridine, including compounds similar to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine, for potential anticonvulsant applications. The compounds were evaluated for their seizure protection properties in various models (Pandey & Srivastava, 2011).

Photocytotoxic Properties for Cancer Treatment

Basu et al. (2014) synthesized Iron(III) complexes involving ligands like [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine. These complexes exhibited photocytotoxicity in red light, suggesting potential applications in cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).

Enhanced Cellular Uptake in Cancer Cells

In 2015, Basu et al. conducted another study on Iron(III) complexes of Schiff bases with modified dipicolylamines, including compounds structurally related to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine. These complexes showed enhanced cellular uptake and remarkable photocytotoxicity in various cancer cells (Basu et al., 2015).

Photophysical Behaviors in Ligands

Li Ping-hua (2010) explored the photophysical behaviors of ligands including N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine, which bears structural similarity to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine. The study involved UV-Vis absorption and fluorescence spectrometry (Li Ping-hua, 2010).

Applications in Molecular Catalysis

Roffe et al. (2016) studied the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their catalytic applications. These derivatives, related to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine, showed good activity and selectivity in catalytic processes (Roffe et al., 2016).

Schiff Base Ligands in Catalytic Reactions

Shukla et al. (2021) investigated Pd(II) complexes with ONN pincer ligands, including a compound structurally similar to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine, for their catalytic activity toward the Suzuki-Miyaura reaction (Shukla et al., 2021).

Anticancer Activity of Complexes

Mbugua et al. (2020) reported on palladium and platinum complexes with Schiff base ligands, including compounds analogous to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine. These complexes demonstrated significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).

properties

IUPAC Name

(2-methyl-6-pyrrolidin-1-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZGKAHVIGSGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N2CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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